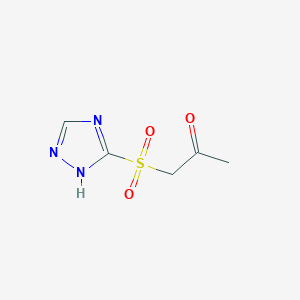
N-(4-fluorobenzyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)cyclohexanecarboxamide, commonly known as ABF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABF belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. In
Mécanisme D'action
The mechanism of action of ABF is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems, including the endocannabinoid system and the dopamine system. ABF has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and to inhibit the reuptake of dopamine, a neurotransmitter involved in reward and motivation.
Biochemical and Physiological Effects
ABF has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipsychotic effects. ABF has also been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABF is its potency and selectivity for its target receptors, which allows for more precise modulation of neurotransmitter systems. However, one limitation is the lack of knowledge about its long-term effects and potential side effects.
Orientations Futures
There are several future directions for research on ABF. One area of interest is the development of more potent and selective analogs of ABF for therapeutic use. Another area of interest is the investigation of the long-term effects and potential side effects of ABF. Additionally, more research is needed to fully understand the mechanism of action of ABF and its potential therapeutic applications in a range of disorders.
Méthodes De Synthèse
The synthesis of ABF involves a multistep process that begins with the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine in the presence of a base to yield N-(4-fluorobenzyl)cyclohexanecarboxamide. The purity of the compound can be enhanced through recrystallization and column chromatography.
Applications De Recherche Scientifique
ABF has been the subject of several studies investigating its potential therapeutic applications. One study found that ABF exhibited potent analgesic effects in mice models of acute and chronic pain, with a mechanism of action involving the modulation of the endocannabinoid system. Another study demonstrated that ABF had anti-inflammatory effects in a mouse model of colitis, with a mechanism of action involving the inhibition of pro-inflammatory cytokines. These findings suggest that ABF may have potential therapeutic applications for the treatment of pain and inflammatory disorders.
Propriétés
Formule moléculaire |
C14H18FNO |
|---|---|
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Clé InChI |
SIPMSQOOVPXHIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
SMILES canonique |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)

![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)